molecular formula C8H14Cl2N2O B2633320 (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride CAS No. 1914157-92-8

(R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride

Cat. No.: B2633320
CAS No.: 1914157-92-8
M. Wt: 225.11
InChI Key: IHKGPAMFFJTIDG-QYCVXMPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with a methoxy group and an ethanamine side chain. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxypyridine, which serves as the core structure.

    Substitution Reaction: An ethanamine group is introduced to the 4-position of the pyridine ring through a substitution reaction. This can be achieved using reagents such as ethylamine under controlled conditions.

    Resolution of Enantiomers: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.

    Formation of Dihydrochloride Salt: Finally, the ®-1-(2-Methoxypyridin-4-yl)ethanamine is reacted with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for chiral resolution and salt formation can enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.

    Substitution: The ethanamine side chain can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates.

Major Products

    Oxidation: Formation of 2-methoxypyridine-4-carboxylic acid.

    Reduction: Formation of ®-1-(2-Methoxypiperidin-4-yl)ethanamine.

    Substitution: Formation of various substituted ethanamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a ligand in receptor studies. Its ability to interact with specific receptors makes it valuable for studying signal transduction pathways and receptor-ligand interactions.

Medicine

In medicine, ®-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride has potential therapeutic applications. It may serve as a precursor for the development of drugs targeting neurological disorders or other conditions where modulation of receptor activity is beneficial.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) highlights its importance in drug manufacturing.

Mechanism of Action

The mechanism of action of ®-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: A simpler analog lacking the ethanamine side chain.

    1-(2-Methoxypyridin-4-yl)ethanamine: The non-chiral version of the compound.

    (S)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride: The enantiomeric counterpart.

Uniqueness

®-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or non-chiral analogs. This chiral specificity is crucial in applications where enantiomeric purity affects the efficacy and safety of the compound.

Properties

IUPAC Name

(1R)-1-(2-methoxypyridin-4-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-6(9)7-3-4-10-8(5-7)11-2;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKGPAMFFJTIDG-QYCVXMPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)OC)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=NC=C1)OC)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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